Tert-butyl 3-(4-bromophenyl)azetidine-1-carboxylate

Cross-coupling Suzuki–Miyaura aryl bromide

Tert-butyl 3-(4-bromophenyl)azetidine-1-carboxylate (CAS 1203681-52-0) is a 3-arylazetidine derivative containing a Boc (tert-butoxycarbonyl) protecting group and a 4-bromophenyl substituent. With molecular formula C₁₄H₁₈BrNO₂ (MW 312.20 g·mol⁻¹), it exhibits a computed logP of 3.36–3.78 and a topological polar surface area (TPSA) of 29.5–29.54 Ų.

Molecular Formula C14H18BrNO2
Molecular Weight 312.207
CAS No. 1203681-52-0
Cat. No. B2410762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(4-bromophenyl)azetidine-1-carboxylate
CAS1203681-52-0
Molecular FormulaC14H18BrNO2
Molecular Weight312.207
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)Br
InChIInChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-8-11(9-16)10-4-6-12(15)7-5-10/h4-7,11H,8-9H2,1-3H3
InChIKeyJBAYRFVIYCKUHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl 3-(4-Bromophenyl)azetidine-1-carboxylate (CAS 1203681-52-0): A Boc-Protected 3-Arylazetidine Building Block for Medicinal Chemistry


Tert-butyl 3-(4-bromophenyl)azetidine-1-carboxylate (CAS 1203681-52-0) is a 3-arylazetidine derivative containing a Boc (tert-butoxycarbonyl) protecting group and a 4-bromophenyl substituent . With molecular formula C₁₄H₁₈BrNO₂ (MW 312.20 g·mol⁻¹), it exhibits a computed logP of 3.36–3.78 and a topological polar surface area (TPSA) of 29.5–29.54 Ų . The compound is commercially available in purities of 95–98% and is employed as a versatile intermediate in organic synthesis and pharmaceutical research .

Why Closely Related 3-Arylazetidine Building Blocks Cannot Simply Replace Tert-Butyl 3-(4-Bromophenyl)azetidine-1-carboxylate


Although 3-arylazetidine-1-carboxylates with different 4-halogen substituents (F, Cl, I) or the parent phenyl analog share the same core scaffold, their reactivity and stability diverge dramatically. The 4-bromophenyl group provides a uniquely balanced leaving-group aptitude for palladium-catalyzed cross-coupling reactions—more reactive than the 4‑chloro analog (hence enabling milder conditions and higher yields) yet significantly more stable against thermal- and photo‑degradation than the 4‑iodo analog [1]. These differences directly impact synthetic route productivity, impurity profiles, and long‑term storage reliability, making generic halogen‑swapping strategies unsuitable for programmes that require reproducible procurement‑grade building blocks.

Quantitative Differentiation Evidence for Tert-Butyl 3-(4-Bromophenyl)azetidine-1-carboxylate vs. Halogen Analogs


Superior Suzuki–Miyaura Cross-Coupling Reactivity vs. 4-Chlorophenyl Analog

The 4-bromophenyl substituent enables efficient Suzuki–Miyaura cross-coupling, whereas the corresponding 4‑chlorophenyl analog requires substantially harsher conditions. The experimentally established relative reactivity order is I > OTf > Br >> Cl [1]. Furthermore, activation energies for C–X bond cleavage in aryl halides have been measured as ~12 kcal·mol⁻¹ for C–Cl versus ~10 kcal·mol⁻¹ for C–Br, translating into faster oxidative addition and higher catalytic turnover frequencies under identical conditions [2].

Cross-coupling Suzuki–Miyaura aryl bromide

Optimal Stability–Reactivity Balance Over the 4-Iodophenyl Analog

The 4‑iodophenyl analog (tert‑butyl 3‑(4‑iodophenyl)azetidine‑1‑carboxylate, CAS 2102517‑36‑0) offers even higher cross‑coupling reactivity (C–I activation energy ~5 kcal·mol⁻¹), but this comes at the expense of storage stability. The C–I bond dissociation energy is substantially lower than C–Br, leading to increased susceptibility to thermal homolysis and photolytic cleavage during ambient storage [1]. Long‑term stability data from vendor technical sheets indicate that the bromo compound can be stored at room temperature in sealed dry conditions without inert atmosphere, whereas iodoarene analogs frequently require refrigeration and protection from light to maintain purity.

Thermal stability Photostability bond dissociation energy

Predictable Lipophilicity Window for CNS Drug Design vs. Heavier Halogen Analogs

The target compound displays a computed logP of 3.36–3.78, which falls within the optimal lipophilicity range (logP 2–4) recommended for central nervous system (CNS) drug candidates . The 4‑iodophenyl analog, by virtue of the larger, more polarizable iodine atom, is predicted to exhibit logP > 4.0, potentially leading to increased plasma protein binding, reduced free fraction, and higher risk of phospholipidosis [1]. The 4‑chlorophenyl analog is less lipophilic (predicted logP ~2.8), which may limit passive membrane permeability.

Lipophilicity LogP CNS drug design

Optimal Research and Industrial Application Scenarios for Tert-Butyl 3-(4-Bromophenyl)azetidine-1-carboxylate


Late‑Stage Diversification via Suzuki–Miyaura Cross‑Coupling in Kinase Inhibitor Libraries

The 4‑bromophenyl group’s high reactivity profile (activation energy ~10 kcal·mol⁻¹ vs. ~12 kcal·mol⁻¹ for chloro analogs [1]) makes this building block the preferred choice for parallel synthesis of biaryl‑containing kinase inhibitor candidates. Its Boc‑protected azetidine core can be deprotected on-resin or in solution to generate secondary amine handles for further elaboration, while the bromo substituent permits efficient Pd‑catalyzed coupling with diverse boronic acids under mild conditions, maximising library yield and purity.

PROTAC Linker and Heterobifunctional Degrader Assembly

The combination of an azetidine scaffold for conformational rigidity and a 4‑bromophenyl reactive handle enables modular assembly of PROTAC linkers . The balanced reactivity–stability profile (C–Br BDE ~68 kcal·mol⁻¹ versus C–I BDE ~54 kcal·mol⁻¹) ensures reliable storage and reproducible coupling chemistry during multi‑step degrader synthesis, reducing batch‑to‑batch variability in structure‑activity relationship campaigns.

CNS‑Targeted Lead Optimization Requiring Pre‑Optimised Lipophilicity

With a computed logP of 3.36–3.78 (within the CNS‑optimal range) and a low TPSA of ~29.5 Ų, this scaffold is particularly suited for medicinal chemistry programmes targeting neurological indications . Its lipophilicity profile, distinct from the sub‑optimal iodo (logP > 4) and chloro (logP ~2.8) analogs, allows chemists to incorporate the building block into lead series with minimal additional property tuning, directly accelerating hit‑to‑lead progression.

Process Chemistry Scale‑Up Where Ambient Storage and Thermal Robustness Are Critical

Vendor technical data confirm that the compound can be stored at room temperature in sealed dry containers without cold‑chain requirements, in contrast to the iodo analog which necessitates refrigerated storage . This thermal robustness reduces logistical complexity for kilogram‑scale procurement and ensures consistent quality over extended campaign timelines, making it the preferred building block for process development and pilot‑plant synthesis.

Quote Request

Request a Quote for Tert-butyl 3-(4-bromophenyl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.